N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-3-8-15(12(2)9-11)18-17(21)10-16(20)13-4-6-14(7-5-13)19(22)23/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWTQJNCPCLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves the reaction of 2,4-dimethylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl groups on the phenyl rings can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,4-dimethylphenyl)-3-(4-aminophenyl)-3-oxopropanamide.
Substitution: Formation of various substituted amides.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Derivatives of this compound have shown significant antimicrobial properties against various pathogens. Studies indicate that modifications in the structure can enhance efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against resistant strains.
- Broad-spectrum activity has also been noted against fungal pathogens, including drug-resistant strains of Candida, highlighting its potential in developing new antimicrobial agents.
-
Anticancer Properties :
- Research suggests that the compound may exhibit anticancer activity by interacting with specific molecular targets involved in cancer cell proliferation. The mechanism of action could involve enzyme inhibition or receptor modulation, influencing cellular signaling pathways.
- Enzyme Inhibition :
Materials Science
- Development of Novel Materials : The unique electronic properties of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide make it a candidate for creating advanced materials with specific optical or electronic characteristics. Its application in organic electronics and photonic devices is under exploration due to its structural attributes.
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Acylation Reactions : The introduction of the dimethylphenyl group through acylation.
- Nitration : Incorporation of the nitrophenyl group via nitration methods.
- Cyclization Reactions : Formation of the core structure through cyclization of appropriate precursors.
These synthetic routes can be optimized to enhance yield and purity, employing advanced catalysts and high-throughput screening techniques for efficient production.
-
Antimicrobial Efficacy :
- A study highlighted the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine derivatives related to this compound. Modifications led to enhanced antibacterial activity against resistant strains, demonstrating its potential as a lead compound for new antibiotics.
- Cancer Research :
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide with its closest analogs based on substituent groups, molecular weight, and synthesis methodologies:
Key Observations:
- Solubility : The nitro group enhances polarity, but the dimethyl substitution may lower aqueous solubility compared to halogenated analogs (e.g., bromophenyl derivative) due to increased hydrophobicity .
- Synthetic Accessibility : The bromophenyl analog (63% yield) suggests that similar propanamide derivatives can be synthesized efficiently via condensation reactions .
Thermal and Stability Profiles
- Thermal Decomposition: Nitroaryl compounds generally exhibit lower thermal stability compared to halogenated derivatives. For instance, the bromophenyl analog () may decompose at higher temperatures due to stronger C-Br bonds versus C-NO₂ bonds .
- Photostability : The nitro group is prone to photodegradation, which could limit the outdoor applicability of the target compound compared to methoxy or fluorophenyl analogs .
Biological Activity
N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, also known by its CAS number 1261957-83-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, characterization, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
The compound features a propanamide backbone with two aromatic substituents: a dimethylphenyl group and a nitrophenyl group. This structural configuration is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines and acylating agents under controlled conditions. Detailed methodologies can be found in various literature sources, which outline the use of solvents, temperatures, and purification techniques such as recrystallization or chromatography .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibitory effects, particularly on Gram-positive bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. For example, treatment with this compound resulted in reduced viability in human breast cancer cells .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to disease states. The inhibition kinetics and specific targets are currently under investigation .
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antibacterial activity .
- Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., MCF-7), the compound demonstrated IC values in the micromolar range, suggesting effective cytotoxicity against these cells while sparing normal cell lines .
Research Findings Summary Table
Q & A
Q. How can researchers confirm the structural identity of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide?
Methodology:
- Spectroscopic Analysis : Use -NMR and -NMR to confirm aromatic proton environments (e.g., δ 2.5 ppm for methyl groups and δ 8.1–6.8 ppm for aromatic protons). IR spectroscopy identifies carbonyl (C=O) stretches near 1710 cm and nitro (NO) stretches at 1580 cm .
- Mass Spectrometry : ESI-MS can detect the molecular ion peak at m/z 530 [M+H], corroborating the molecular formula .
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.
Q. What synthetic routes are optimal for preparing this compound?
Methodology:
- Mannich Reaction : React 4-nitroacetophenone with 2,4-dimethylaniline and formaldehyde in ethanol under reflux. Monitor progress via TLC .
- Acylation : Couple 3-(4-nitrophenyl)-3-oxopropanoic acid with 2,4-dimethylaniline using carbodiimide crosslinkers (e.g., DCC) in anhydrous DMF .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 73% yield reported for analogous oxalamides) .
Q. What intermediates are critical in synthesizing this compound?
Key Intermediates:
- 4-Nitrobenzaldehyde : Used in Claisen-Schmidt condensations to form the β-ketoamide backbone .
- 2,4-Dimethylaniline : Provides the aryl amine moiety; purity must exceed 98% to avoid side products .
- 3-Oxopropanamide Derivatives : Intermediate stability depends on anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Analytical Strategies:
- Variable-Temperature NMR : Resolve overlapping aromatic proton signals (e.g., δ 7.06–7.92 ppm) by adjusting solvent polarity or temperature .
- 2D Correlation Spectroscopy (COSY, HSQC) : Assign ambiguous -NMR signals (e.g., carbonyl carbons at δ 170.3 ppm) .
- X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve discrepancies between experimental and theoretical data .
Q. What strategies mitigate solubility challenges in biological assays?
Methodology:
Q. How can computational modeling predict reactivity or biological activity?
Approaches:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the nitro and carbonyl groups .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; prioritize binding affinities < −8.0 kcal/mol .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with cytotoxic activity .
Q. How do researchers analyze degradation pathways under physiological conditions?
Experimental Design:
Q. What bioactivity profiles are reported for this compound?
Findings:
- Anticancer Activity : IC values of 12–18 µM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
- Antimicrobial Screening : Moderate inhibition (MIC 64 µg/mL) against S. aureus; synergy with β-lactams observed .
- Mechanistic Studies : Suppress NF-κB signaling in LPS-stimulated macrophages (p65 phosphorylation reduced by 60%) .
Key Challenges & Recommendations
- Synthetic Scalability : Optimize column chromatography-free purification via recrystallization (e.g., ethyl acetate/hexane) .
- Data Reproducibility : Standardize solvent grades (HPLC-grade) and reaction atmospheres (N) .
- Toxicity Profiling : Conduct acute toxicity studies in rodent models to establish safe dosing thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
